molecular formula C14H15NOS B5818218 N-ethyl-N-phenyl-2-(2-thienyl)acetamide

N-ethyl-N-phenyl-2-(2-thienyl)acetamide

Cat. No.: B5818218
M. Wt: 245.34 g/mol
InChI Key: XPZWHCZIVIINJB-UHFFFAOYSA-N
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Description

N-ethyl-N-phenyl-2-(2-thienyl)acetamide is a chemical compound of interest in scientific research. It features a molecular structure combining acetamide, phenyl, and thienyl groups. This structural motif is often explored in various research fields, including medicinal chemistry and organic synthesis. The compound is intended for research applications as a building block or intermediate in the development of more complex molecules. Researchers value this family of compounds for investigating structure-activity relationships and exploring new synthetic pathways. This compound is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Please consult the product's Certificate of Analysis for specific data on purity, stability, and other physicochemical properties. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-ethyl-N-phenyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-2-15(12-7-4-3-5-8-12)14(16)11-13-9-6-10-17-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWHCZIVIINJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-2-(2-thienyl)acetamide typically involves the reaction of N-ethyl-N-phenylacetamide with a thienyl derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-ethyl-N-phenyl-2-(2-thienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-2-(2-thienyl)acetamide involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-ethyl-N-phenyl-2-(2-thienyl)acetamide , highlighting differences in substituents, molecular properties, and reported activities:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Findings Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl at N-position, 2-thienyl at C2 C₁₂H₁₀BrNOS Crystallographic data reported; bromine introduces electron-withdrawing effects .
N-(2-Thienyl)acetamide Simple thienyl at N-position C₆H₇NOS NMR data (δ 11.1 ppm for NH); lower molecular weight and polarity .
N-Benzothiazolyl-2-Phenyl Acetamide Benzothiazole at N-position, phenyl at C2 C₁₅H₁₂N₂OS QSAR models indicate substituent-dependent CK-1δ inhibitory activity .
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide Chlorothiophene at C2, pyridine at N-position C₁₁H₁₀ClN₂OS Binds SARS-CoV-2 Mpro via H-bonds with ASN142/GLN189; pyridine enhances affinity .
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide Quinoxaline-sulfanyl at C2, alkyl at N-position Variable Sulfanyl group improves nucleophilicity; used in heterocyclic synthesis .

Key Observations:

Heteroaromatic Moieties: Pyridine (e.g., in 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) and benzothiazole rings introduce distinct hydrogen-bonding and π-stacking capabilities, critical for target engagement .

Spectroscopic Trends :

  • The NH proton in simpler acetamides (e.g., N-(2-thienyl)acetamide ) resonates at δ 11.1 ppm in DMSO-d₆, whereas bulkier N-substituents (e.g., ethyl-phenyl) may shift this signal upfield due to steric hindrance or reduced hydrogen bonding .

Biological Relevance: Thiophene-containing acetamides demonstrate notable interactions with proteins, as seen in SARS-CoV-2 Mpro inhibition studies . The target compound’s 2-thienyl group may similarly engage hydrophobic pockets or catalytic residues. QSAR models for N-Benzothiazolyl-2-Phenyl Acetamide derivatives emphasize the importance of substituent positioning on bioactivity, suggesting that the ethyl-phenyl group in the target compound could be optimized for enhanced pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for N-ethyl-N-phenyl-2-(2-thienyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from thiophene and phenyl precursors. Key steps include:

  • Condensation reactions to form intermediate enones or pyridine derivatives (e.g., reacting acetylthiophene with aldehydes) .
  • Nucleophilic substitution or thioacylation to introduce the acetamide moiety, often using chloroacetamide and potassium carbonate as a base .
  • Optimization parameters :
    • Temperature : Controlled between 50–80°C to balance reaction rate and side-product formation .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene/water mixtures facilitate phase separation in azide substitutions .
    • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR track reaction progress and confirm intermediate purity .

Q. Table 1: Comparison of Reaction Conditions from Literature

StepSolventTemp (°C)Catalyst/BaseYield (%)Reference
CondensationEthanol70NaOH65–75
ThioacylationAcetonitrile60K2_2CO3_380–85
Azide substitutionToluene/WaterRefluxNaN3_370–78

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C14_{14}H15_{15}NOS2_2: calc. 294.06, observed 294.05) .
  • Elemental Analysis : Confirms purity (>95%) by matching C/H/N/S ratios to theoretical values .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding motifs (see Advanced Q3) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Single-crystal XRD at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Mo-Kα radiation (λ = 0.71073 Å) is typical .
  • Structure Solution :
    • SHELXT (intrinsic phasing) generates initial electron density maps .
    • SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen-bonding networks .
  • Validation :
    • ORTEP-3 visualizes thermal ellipsoids and molecular geometry (Fig. 1) .
    • R-factor convergence (R1_1 < 0.05) ensures model accuracy .

Q. Table 2: Key Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space groupP1_1
Unit cell dimensionsa=8.2 Å, b=10.5 Å, c=12.3 Å
Hydrogen bondsN–H⋯O (2.89 Å)
Torsion anglesC–S–C= 105.3°

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1H-NMR with NIST Chemistry WebBook entries for analogous acetamides (e.g., C14_{14}H15_{15}NO3_3S, δ 7.1–7.3 ppm for thiophene) .
  • Contradiction Analysis :
    • Solvent effects : Chemical shifts vary in CDCl3_3 vs. DMSO-d6_6; report solvent explicitly .
    • Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts .
  • Database Alignment : Cross-reference PubChem CID entries for consistent molecular descriptors (e.g., InChIKey: CHNWVENRMYNFAF) .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Methodological Answer:

  • Hydrogen Bonding : N–H⋯O/N interactions form R22_2^2(8) motifs, creating 1D chains (Fig. 2) .
  • π–π Stacking : Thiophene and phenyl rings align with interplanar distances of 3.4–3.6 Å .
  • Graph-Set Analysis : Categorize motifs (e.g., D for donor/acceptor patterns) using SHELXL output .

Q. Table 3: Hydrogen-Bonding Parameters (Example)

D–H⋯Ad(D–H) (Å)d(H⋯A) (Å)∠DHA (°)Symmetry Code
N1–H1⋯O10.882.12165x, y, z

Q. What methodologies assess the bioactivity of similar acetamide derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme inhibition : Measure IC50_{50} against target enzymes (e.g., kinases) via fluorescence polarization .
    • Antimicrobial activity : Disk diffusion assays with Gram-positive/negative bacteria .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to protein active sites (e.g., PDB: 1XYZ) .
  • ADME Studies :
    • Lipophilicity : LogP via HPLC retention times .
    • Metabolic stability : Microsomal half-life (t1/2_{1/2}) in liver S9 fractions .

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